

# Selectivity Profile of Small Molecule Kinase Inhibitors Targeting VEGFR-2

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Compound of Interest		
Compound Name:	Vegfr-2-IN-28	
Cat. No.:	B12419792	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology drug discovery. The development of selective VEGFR-2 inhibitors is a major focus for researchers aiming to modulate tumor growth and metastasis. This technical guide provides an in-depth look at the kinase selectivity profile of potent VEGFR-2 inhibitors. While the initial query focused on "Vegfr-2-IN-28," publicly available data for a molecule with this exact designation is limited. However, extensive information exists for closely related compounds, notably "VEGFR-2-IN-30" and "compound 28 (SOMCL-286)." This document will present the selectivity profiles of these two inhibitors as representative examples of potent VEGFR-2 targeted agents, acknowledging the potential ambiguity in nomenclature.

# **Kinase Selectivity Profile**

The following table summarizes the in vitro inhibitory activities of VEGFR-2-IN-30 and compound 28 (SOMCL-286) against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.



Kinase Target	VEGFR-2-IN-30 IC50 (nM)	Compound 28 (SOMCL- 286) IC50 (nM)
VEGFR-2	66[1]	2.9[2]
PDGFR	180[1]	Not Available
EGFR	98[1]	Not Available
FGFR1	82[1]	1.0[2]
FGFR2	Not Available	4.5[2]

# **Experimental Protocols**

The determination of kinase inhibition, such as the IC50 values presented above, is typically performed using in vitro enzymatic assays. While the specific protocols for the cited data are not publicly detailed, a general methodology for such an assay is outlined below.

General Kinase Inhibition Assay Protocol (Luminescent ATP Detection Method)

This protocol describes a common method to measure the activity of a kinase and the inhibitory effect of a compound. The assay quantifies the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity, and the addition of an inhibitor will result in a higher level of remaining ATP.

### Materials:

- Recombinant Kinase (e.g., VEGFR-2, FGFR1, etc.)
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine Triphosphate)
- Kinase Assay Buffer (typically contains buffering agents like HEPES, divalent cations like MgCl2, and a reducing agent like DTT)
- Test Inhibitor (dissolved in a suitable solvent like DMSO)



- Luminescent ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates suitable for luminescence measurements
- Plate reader capable of measuring luminescence

#### Procedure:

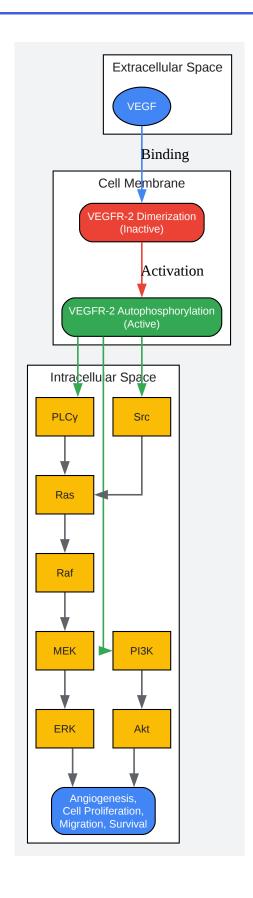
- Compound Preparation: A serial dilution of the test inhibitor is prepared in the assay buffer at various concentrations. A control with no inhibitor (vehicle control) is also included.
- Reaction Setup: The kinase, its specific substrate, and the test inhibitor (or vehicle) are added to the wells of the microplate.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
- Termination and Signal Detection: The luminescent ATP detection reagent is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP present.
- Data Acquisition: The luminescence of each well is measured using a plate reader.
- Data Analysis: The luminescence signal from the wells containing the inhibitor is compared
  to the control wells. The IC50 value is then calculated by plotting the percentage of kinase
  inhibition against the logarithm of the inhibitor concentration and fitting the data to a
  sigmoidal dose-response curve.

## **Visualizations**

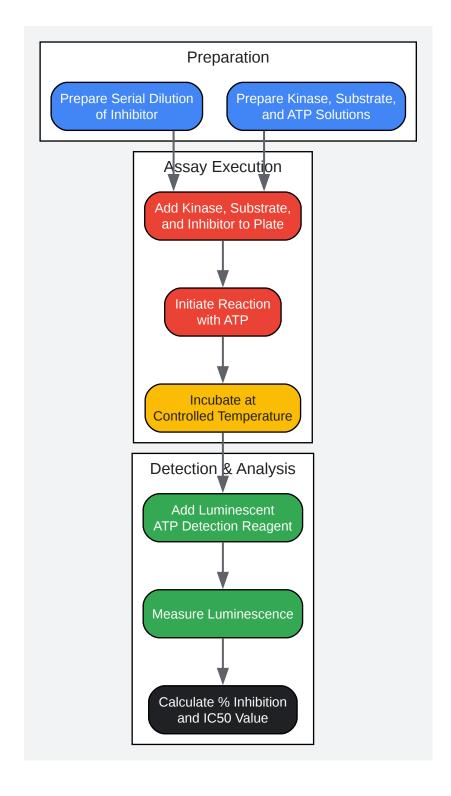
Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context of VEGFR-2 inhibition and the methodology used to assess it, the following diagrams have been generated using the Graphviz DOT language.









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## References

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